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3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride is a sulfur-containing organic compound characterized by its unique structural features. Its molecular formula is , and it has a molecular weight of approximately 135.185 g/mol. The compound is notable for its thiolane ring structure, which contributes to its chemical reactivity and biological activity. It appears as a white to off-white solid and is soluble in water, making it suitable for various applications in both research and industry .
The reactivity of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride can be attributed to the presence of functional groups such as the amino and hydroxyl groups. These groups allow for various chemical transformations, including:
These reactions make the compound versatile for synthetic applications in organic chemistry .
Research indicates that 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride exhibits notable biological activities, including:
The synthesis of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride can be achieved through several methods:
The applications of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride span various fields:
Interaction studies have suggested that 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride may interact with various biological macromolecules. These interactions could be crucial for understanding its mechanisms of action:
Several compounds share structural similarities with 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-1lambda6-thiane-1,1-dione | Lacks hydroxyl group; different biological activity | |
| 2-Aminoethanethiol | Smaller structure; different reactivity profile | |
| 2-Hydroxyethylamine | No sulfur; primarily used in pharmaceuticals |
Uniqueness: The presence of both amino and hydroxyl functional groups on the thiolane ring distinguishes 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride from similar compounds, enhancing its potential for diverse applications in medicinal chemistry and biochemistry .